![molecular formula C9H8ClF3N4OS B3140342 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(methoxyamino)methylene]thiourea CAS No. 477873-18-0](/img/structure/B3140342.png)
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(methoxyamino)methylene]thiourea
Overview
Description
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(methoxyamino)methylene]thiourea is a useful research compound. Its molecular formula is C9H8ClF3N4OS and its molecular weight is 312.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thiourea-Catalyzed Asymmetric Michael Addition
T. Inokuma and colleagues (2006) explored thiourea-catalyzed asymmetric Michael addition reactions involving activated methylene compounds. This research highlighted the use of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(methoxyamino)methylene]thiourea-like compounds for selective chemical transformations, showcasing their potential in asymmetric synthesis and catalysis (Inokuma, Hoashi, & Takemoto, 2006).
Structural Analysis and Synthesis
Yue and team (2008) conducted a structural analysis of a compound similar to N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(methoxyamino)methylene]thiourea, focusing on its planar conformation and molecular interactions. Their work contributes to the understanding of the chemical properties and potential applications of such compounds in synthesis and material science (Yue, Wang, Xia, Luo, & Xu, 2008).
Antibacterial Activities and Ligand Synthesis
Farzanfar et al. (2015) investigated the synthesis and antibacterial properties of various thiourea ligands, which are structurally related to the compound of interest. These studies help in understanding the potential of such compounds in the development of new antibacterial agents (Farzanfar, Ghasemi, Rezvani, Delarami, Ebrahimi, Hosseinpoor, Eskandari, Rudbari, & Bruno, 2015).
Catalytic Enhancement in Chemical Reactions
Research by Fan, Payne, and Kass (2018) on charged thiourea derivatives, including compounds similar to N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(methoxyamino)methylene]thiourea, revealed enhanced catalytic activities in certain chemical reactions. This highlights the compound's potential in improving catalytic processes in organic chemistry (Fan, Payne, & Kass, 2018).
Synthesis and Molecular Interactions
Demerac, Dalton, and Elmes (1972) and Suaifan, Goodyer, and Threadgill (2010) provided insights into the synthesis and molecular interactions of thiourea derivatives. These studies contribute to a deeper understanding of the chemical behavior and potential applications of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(methoxyamino)methylene]thiourea in various scientific fields (Demerac, Dalton, & Elmes, 1972); (Suaifan, Goodyer, & Threadgill, 2010).
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(methoxyamino)methylidene]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N4OS/c1-18-16-4-15-8(19)17-7-6(10)2-5(3-14-7)9(11,12)13/h2-4H,1H3,(H2,14,15,16,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFCUECTANRUMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC(=S)NC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(methoxyamino)methylidene]thiourea | |
CAS RN |
477873-18-0 | |
Record name | N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N′-[(methoxyamino)methylene]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477873-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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